REACTION_CXSMILES
|
[C:1]([N:20]1[CH:24]=[N:23][N:22]=N1)([C:14]1[CH:19]=[CH:18][CH:17]=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[CH2:25]([C:29]1N=C(Cl)N(CC2C=CC(C3C(C(O)=O)=CC=CC=3)=CC=2)N=1)[CH2:26][CH2:27]C>>[CH2:29]([C:24]1[N:20]=[C:1]([CH2:14][CH2:19][CH2:18][CH3:17])[NH:22][N:23]=1)[CH2:25][CH2:26][CH3:27]
|
Name
|
183
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 100 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 6 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 8 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1N=NN=C1
|
Name
|
( 4 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)C1=NN(C(=N1)Cl)CC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)C1=NNC(=N1)CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |